

spectroscopic data for 1-Butyne (IR, NMR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of **1-Butyne**

This guide provides a comprehensive overview of the spectroscopic data for **1-Butyne** (C₄H₆), a terminal alkyne. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for obtaining such data.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **1-Butyne** reveals characteristic vibrational frequencies of its functional groups. The most prominent features are the absorptions corresponding to the acetylenic C-H bond and the carbon-carbon triple bond.

Data Presentation: IR Absorption Data for **1-Butyne**



Vibrational Mode	Frequency (cm ⁻¹)	Description
≡C-H stretch	~3300	A strong, sharp peak characteristic of a terminal alkyne.
C-H stretch (sp³)	2850-3000	Absorptions from the methyl and methylene groups.
C≡C stretch	~2100	A weak to medium, sharp peak.
C-H bend (sp³)	~1465 and ~1380	Bending vibrations of the ethyl group.
≡C-H bend	~630	A broad and strong overtone band.

Data sourced from the NIST Chemistry WebBook.[1][2]

Experimental Protocol: Gas-Phase IR Spectroscopy

For a volatile compound like **1-Butyne**, gas-phase IR spectroscopy is a suitable method.

- Sample Preparation: No specific sample preparation is needed for a gaseous sample like 1-Butyne. The sample is introduced directly into a gas cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
 - A background spectrum of the empty gas cell is recorded to account for any atmospheric or instrumental interferences.
 - The **1-Butyne** gas is introduced into the cell.
 - The infrared spectrum of the sample is then recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.



 Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of 1-Butyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1-Butyne**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-Butyne** shows three distinct signals corresponding to the three different types of protons in the molecule.

Data Presentation: ¹H NMR Data for **1-Butyne**

Proton Environment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH₃	~1.1	Triplet	~7.5	3H
-CH ₂ -	~2.2	Quartet of Triplets	$J(H,H) \approx 7.5,$ $J(H,H) \approx 2.5$	2H
≡C-H	~1.8	Triplet	~2.5	1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **1-Butyne** displays four signals, one for each of the four unique carbon atoms.

Data Presentation: 13C NMR Data for 1-Butyne



Carbon Environment	Chemical Shift (δ, ppm)
-CH₃	~13
-CH₂-	~20
≡C-H	~68
-C≡C-	~85

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - For a liquid sample like 1-Butyne, a few drops are dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[3][4][5]
 - The concentration is typically 5-25 mg of the sample in 0.5-0.7 mL of solvent.[3][4]
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[6]
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- · Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[3]
 - The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[3][7]
 - A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.



 Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final NMR data.

Mass Spectrometry (MS)

Mass spectrometry of **1-Butyne** provides information about its molecular weight and fragmentation pattern upon ionization.

Data Presentation: Mass Spectrometry Data for 1-Butyne

m/z	Relative Intensity (%)	Proposed Fragment Ion
54	100	[C ₄ H ₆] ⁺ (Molecular Ion)
53	80	[C ₄ H ₅]+
39	75	[C ₃ H ₃]+
27	50	[C ₂ H ₃]+

Data sourced from the NIST Chemistry WebBook.[1][8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

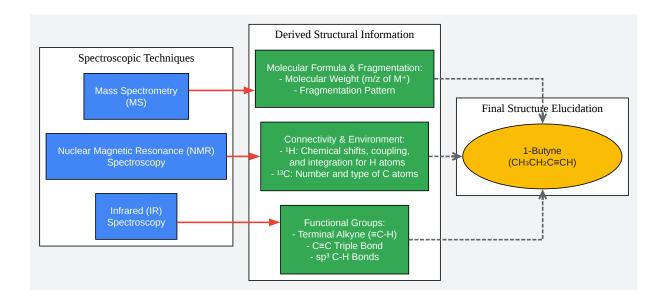
- Sample Introduction: For a volatile compound like **1-Butyne**, the sample is introduced directly into the ion source, often via a gas chromatography (GC) system or a direct insertion probe.[9][10] The sample is vaporized in a vacuum.[9]
- Ionization: In the ion source, the gaseous **1-Butyne** molecules are bombarded with a highenergy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (the molecular ion).[9]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]



• Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Butyne**.



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Caption: Workflow for the spectroscopic identification of **1-Butyne**.

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